N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide -

N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide

Catalog Number: EVT-4583604
CAS Number:
Molecular Formula: C18H22N2O4S2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide Sodium Salt

Compound Description: This compound is a benzamide derivative with a complex substituent at the nitrogen atom, including a sulfonyl group linked to a substituted phenyl ring. Several crystalline forms of this sodium salt are discussed in the research, including preparation methods and potential uses. []

Relevance: The core structure of 5-chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt is similar to N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. Both compounds share a benzamide core with a methoxy substituent at the 2-position and a sulfonamide group at the 5-position. The sulfonamide group in both compounds is further linked to a substituted phenyl ring. The presence of these shared structural features suggests a potential relationship in their chemical properties and potential applications. []

N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4-iodo‐125I‐5‐ethylsulfonylbenzamide

Compound Description: This compound is a radiolabeled benzamide derivative developed as a potent biological analog of sulpiride. It is designed for radioimmunoassay of sulpiride-related compounds due to its high specific radioactivity achieved through 125I labeling. []

Relevance: Though not directly analogous in structure, N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4-iodo‐125I‐5‐ethylsulfonylbenzamide shares the benzamide core with N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, both featuring methoxy and sulfonyl substituents. This common benzamide scaffold suggests a potential for similar chemical behavior and pharmacological activity profiles. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This indolecarboxamide derivative exhibits potent leukotriene receptor antagonist activity, demonstrated through its high binding affinity for LTD4 on guinea pig lung membranes and efficacy in inhibiting LTD4-induced bronchoconstriction. It is a chiral compound with the R-enantiomer demonstrating higher potency. []

Relevance: Although 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide possesses a more complex structure than N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, both share the critical benzamide core and a sulfonamide moiety. The presence of these shared structural motifs suggests a potential for comparable physicochemical properties and interactions with biological targets. []

4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2- morpholinyl]methyl]benzamide (57b)

Compound Description: This benzamide derivative exhibits potent gastrokinetic activity, similar to AS-4370. Notably, it lacks dopamine D2 receptor antagonistic activity, a beneficial characteristic distinguishing it from other related compounds. []

Relevance: Structurally, 4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2- morpholinyl]methyl]benzamide shares the benzamide core with N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. This common scaffold, along with variations in substituents, offers valuable insights into structure-activity relationships, highlighting how subtle structural modifications can significantly influence biological activity. []

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent, orally active non-peptide antagonist of the bradykinin B1 receptor, exhibiting high affinity and selectivity for this receptor subtype. It effectively inhibits bradykinin B1 receptor-mediated responses both in vitro and in vivo, demonstrating its potential for treating inflammatory diseases and pain. [, ]

Relevance: Although (2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride has a considerably more complex structure than N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, the presence of a sulfonamide group linked to an aromatic ring in both compounds points to a potential for similar chemical behavior in certain aspects. Additionally, both compounds share an N-isopropyl group, suggesting a potential for comparable interactions with biological targets. [, ]

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2), exhibiting high binding affinity and effectively blocking the effects of orexin-A in various experimental models. It plays a crucial role in understanding the function of OX2 and its potential as a therapeutic target. [, ]

Relevance: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide and N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide both belong to the sulfonamide class of compounds. They share a core structure featuring a sulfonamide group linked to an aromatic ring. Despite differences in their overall structures, this shared chemical feature suggests a potential for similar chemical reactivity and interactions with biological targets. [, ]

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective antagonist of the orexin 1 receptor (OX1), exhibiting high binding affinity and blocking the effects of orexin-A on this receptor subtype. It is a valuable tool for studying OX1 function and its role in various physiological processes. [, ]

Relevance: Although 1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone is structurally distinct from N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, its presence in research alongside other orexin receptor antagonists like EMPA, which shares the sulfonamide moiety with the target compound, highlights the broader context of investigating receptor-specific ligands and their potential pharmacological applications. [, ]

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

Compound Description: This compound is a key intermediate in the synthesis of several N-acyl-α-amino acid derivatives, exhibiting promising antimicrobial activity against gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections. []

Relevance: N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine shares the benzamide core structure and the presence of a sulfonamide group with N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. This structural similarity points to a potential for shared chemical properties and potentially overlapping biological activities. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

Compound Description: This series of novel oxazolidinone derivatives containing a thieno-pyridine ring system demonstrated good to sensible bacterial activity against a panel of Gram-positive bacteria. []

Relevance: While the (5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives and N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide don't share a direct structural similarity, the presence of a sulfonamide moiety in some derivatives (specifically the methane sulfonamide and p-toluene sulfonamide derivatives) and their shared antimicrobial activity against Gram-positive bacteria suggest a potential for overlapping mechanisms of action. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

Compound Description: Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine Impurity (VHA) are identified as potential oxidative impurities of venetoclax, a potent Bcl-2 inhibitor used in treating blood cancers. VNO can be formed by oxidation of venetoclax, and VHA can be further formed by [, ] Meisenheimer rearrangement of VNO. []

Relevance: Both Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine Impurity (VHA) and N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide belong to the sulfonamide class, sharing the sulfonyl group attached to an aniline moiety. Despite significant differences in their overall structures, this shared sulfonamide group might contribute to similar chemical reactivity in certain contexts. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

Compound Description: This pyridinylimidazole derivative is a potent covalent JNK3 inhibitor with a photolabile protecting group. UV irradiation at 365 nm restores its intracellular JNK3 binding affinity, demonstrating its potential for spatiotemporal control of JNK3 activity in live cells. []

Relevance: While N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide and N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide differ considerably in structure, the presence of the methylthio group (-SCH3) in both compounds suggests a potential for similar metabolic pathways or interactions with certain biological targets. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamide and Derivatives

Compound Description: These benzamide derivatives, synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides, exhibit bactericidal and fungicidal activity, particularly against Mycobacterium luteum and Aspergillus niger. [, ]

Relevance: N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamide and its derivatives belong to the benzamide class of compounds, sharing this core structure with N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. The presence of a sulfonamide moiety in both compound classes further highlights their structural similarities, suggesting a potential for overlapping chemical and biological properties. [, ]

2-Aminonicotinonitrile Derivatives

Compound Description: This study focuses on the synthesis and anticancer evaluation of various 2-aminonicotinonitrile derivatives, which were produced via reactions with a variety of reagents. []

Relevance: While not directly analogous in structure to N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, the 2-aminonicotinonitrile derivatives include a sulfonamide derivative synthesized by reacting 2-aminonicotinonitrile with p-toluenesulfonyl chloride. This reaction demonstrates the feasibility of incorporating a sulfonamide moiety into heterocyclic scaffolds, which might offer valuable insights into potential modifications and their impact on the biological activity of N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. []

p-Methyl-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide, p-Methoxy-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide, and p-Bromo-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide

Compound Description: These p-substituted N-(2-phenyl-1H-indol-7-yl)benzenesulfonamides were synthesized and characterized using X-ray diffraction to study their structures and hydrogen-bonding patterns. These compounds are potential antitumor agents and cell cycle inhibitors. []

Relevance: The p-Methyl-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide, p-Methoxy-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide, and p-Bromo-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide share the sulfonamide moiety with N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. Although they lack the benzamide core, the presence of this shared functional group and their potential antitumor activity highlight the relevance of sulfonamides in drug discovery and provide insights into potential structure-activity relationships. []

5-Chloro-2-hydroxy-N-[(2S)- 4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (3e) and 5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide (3f)

Compound Description: These salicylanilide-based peptidomimetics exhibit broad antimicrobial activity against various bacterial species, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Their activity is comparable to standard antibiotics. []

Relevance: Though not directly analogous in structure, 5-Chloro-2-hydroxy-N-[(2S)- 4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (3e) and 5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide (3f) share the benzamide core and the presence of a sulfur-containing substituent with N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. These shared features provide valuable insights into structure-activity relationships and potential for broad-spectrum antimicrobial activity. []

(R)-N-(4-amino-1-(4-(tert-butyl)phenyl)-4-oxobutan-2-yl)-5-(N-isopropyl-N-methylsulfamoyl)-2-((4-methoxyphenyl)thio)benzamide (Cmpd-6)

Compound Description: This small molecule is the first identified positive allosteric modulator (PAM) of the β2-adrenoceptor. It enhances the binding of orthosteric agonists to the receptor and potentiates downstream cAMP production and receptor recruitment of β-arrestin. []

Relevance: While (R)-N-(4-amino-1-(4-(tert-butyl)phenyl)-4-oxobutan-2-yl)-5-(N-isopropyl-N-methylsulfamoyl)-2-((4-methoxyphenyl)thio)benzamide differs significantly from N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide in its overall structure, they both belong to the sulfonamide class. This shared chemical class suggests that studying the structure-activity relationships of (R)-N-(4-amino-1-(4-(tert-butyl)phenyl)-4-oxobutan-2-yl)-5-(N-isopropyl-N-methylsulfamoyl)-2-((4-methoxyphenyl)thio)benzamide could offer insights into how modifications of the sulfonamide moiety might affect the biological activity of N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of venetoclax, formed by CYP3A4-mediated oxidation and cyclization. It is considered a disproportionate human metabolite but is not expected to possess significant on- or off-target pharmacological activity. []

Relevance: 4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide and N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide both belong to the sulfonamide class of compounds. The presence of this shared functional group in two distinct drug molecules highlights the versatility of the sulfonamide moiety in medicinal chemistry and its potential for diverse pharmacological applications. []

3,5-dichloro-N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)benzamide (5e), N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)-3,5-dinitrobenzamide (5f), and N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)thiophene-2-carboxamide (5p)

Compound Description: These 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety showed potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7, while exhibiting low toxicity in normal human kidney cells (HEK293). They induce apoptosis and cell cycle arrest in MCF-7 cells, suggesting their potential as anticancer agents. []

3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide Derivatives (AP-1 to AP-17)

Compound Description: These novel amino pyrazole derivatives were synthesized and evaluated for their antifungal and antimicrobial activities. Several compounds within this series, including AP-1, 3, 4, 7, 9, 10, and 11, exhibited promising antimicrobial activity. []

Relevance: While 3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide Derivatives (AP-1 to AP-17) differ significantly in structure from N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, they both possess the methylthio (-SCH3) group. This shared structural feature suggests that understanding the structure-activity relationships and biological activity of the AP series might provide insights into the influence of the methylthio group on the activity of N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. []

4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-benzene sulfomide (a1) and 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-benzene sulfomide (a4)

Compound Description: These 1,3,4-thiadiazole derivatives demonstrate potent anticonvulsant activity, comparable to phenytoin sodium, a standard anticonvulsant drug. Their activity was evaluated using the maximal electroshock method (MES). []

Relevance: Although 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-benzene sulfomide (a1) and 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-benzene sulfomide (a4) are structurally distinct from N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, their presence in research focused on designing anticonvulsant agents highlights the exploration of diverse heterocyclic scaffolds for therapeutic applications. This knowledge may be valuable in exploring potential modifications and pharmacological applications of N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. []

Benzamide Derivatives of 2-(Substituted Phenyl)cyclopentane-1,3-diones

Compound Description: This research focuses on a broad class of benzamide derivatives based on a 2-(substituted phenyl)cyclopentane-1,3-dione scaffold. These compounds are designed to inhibit the activity of ABL1, ABL2, and BCR-ABL1 kinases, which are implicated in various cancers. The specific substituents on the benzamide and cyclopentane rings are varied to optimize potency and selectivity. []

Relevance: Despite the significant structural differences, the benzamide derivatives of 2-(substituted phenyl)cyclopentane-1,3-diones share the benzamide core structure with N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. This commonality highlights the versatility of the benzamide scaffold in medicinal chemistry and its potential for targeting diverse therapeutic targets. Understanding the structure-activity relationships in these kinase inhibitors might provide valuable insights for designing new analogs of N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide with specific biological activities. []

Benzamide, N-Methylbenzamide, N,N-Dimethylbenzamide, and Substituted Benzamides

Compound Description: This research uses a combination of theoretical calculations and Lanthanide-Induced Shift Analysis (LISA) to investigate the conformations of benzamide, N-methylbenzamide, N,N-dimethylbenzamide, and several substituted benzamides. The study aims to understand the preferred conformations of these molecules and how substituents affect their geometries. []

Relevance: This research on benzamide and its derivatives, including N-methylbenzamide, N,N-dimethylbenzamide, and substituted benzamides, is relevant because it provides fundamental insights into the conformational preferences of the benzamide core structure. This knowledge is valuable for understanding the structural properties of N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, which also contains the benzamide moiety. []

Various Bioactive Compounds Identified in the Methanolic Extract of Acinetobacter baumannii

Compound Description: This study investigates the bioactive chemical products and antibacterial and antifungal activity of Acinetobacter baumannii. The research identifies 51 bioactive compounds using GC-MS analysis, revealing a diverse range of chemical structures with potential biological activities. []

Relevance: While the specific bioactive compounds identified in the methanolic extract of Acinetobacter baumannii differ significantly from N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, the presence of compounds with antifungal activity, such as 8-Methoxy-5-methyl-2,3-dihydro-1-H-benzazepin-2-one, highlights the potential for natural sources to yield novel antifungal agents. This research broadens the scope for discovering new antifungal compounds, potentially inspiring the exploration of N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide or its analogs for antifungal activity. []

Isopropyl 6-diazo-5-oxo-2-(((phenyl(pivaloyloxy)methoxy)carbonyl)amino)hexanoate (13d)

Compound Description: This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed for treating HIV-associated neurocognitive disorders (HAND). It exhibits stability in plasma and efficiently delivers DON to the brain, demonstrating its potential for targeted therapy. []

Relevance: Although Isopropyl 6-diazo-5-oxo-2-(((phenyl(pivaloyloxy)methoxy)carbonyl)amino)hexanoate (13d) is structurally distinct from N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, its role as a prodrug designed for targeted brain delivery highlights the importance of understanding pharmacokinetic properties and drug delivery strategies in medicinal chemistry. This knowledge may be valuable when considering potential therapeutic applications and formulations of N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. []

N6-(3-Iodobenzyl) 9-methyl-2-(methylthio)adenine

Compound Description: This adenine derivative displays selectivity for rat A3 adenosine receptors, showing 61-fold higher potency compared to its 2-methoxy ether counterpart. This finding highlights the importance of the methylthio group for A3 receptor binding. []

Relevance: N6-(3-Iodobenzyl) 9-methyl-2-(methylthio)adenine and N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide both contain a methylthio (-SCH3) group. Although their core structures differ significantly, the shared presence of this functional group suggests a potential for similar interactions with biological targets, particularly those involving hydrophobic or sulfur-binding sites. []

Various Metabolites from the Marine Fungus Aspergillus unguis RSPG_204

Compound Description: This study investigates the antioxidant, acetylcholinesterase, and α-glucosidase inhibitory activities of metabolites from the marine fungus Aspergillus unguis RSPG_204. GC/MS analysis identified 55 compounds, including several with potent bioactivities. []

Relevance: While the specific metabolites from Aspergillus unguis RSPG_204 are structurally unrelated to N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, this research emphasizes the potential of natural sources, especially marine fungi, for discovering novel bioactive compounds with therapeutic potential. This study encourages the exploration of natural sources as inspiration for designing novel molecules with desired biological activities, including analogs of N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide. []

Ester Derivatives of 3-(Substituted Amino)-1H-indole-2-carboxylic Acid and 3-(Substituted Amino)benzo(b)thiophene-2-carboxylic Acid

Compound Description: This patent describes a series of ester derivatives of 3-(substituted amino)-1H-indole-2-carboxylic acid and 3-(substituted amino)benzo(b)thiophene-2-carboxylic acid. These compounds exhibit potential for treating various conditions, including allergies, asthma, tumors, and viral infections, by inhibiting the expression of interleukin-4. []

Relevance: Although the Ester Derivatives of 3-(Substituted Amino)-1H-indole-2-carboxylic Acid and 3-(Substituted Amino)benzo(b)thiophene-2-carboxylic Acid are structurally distinct from N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, the presence of various substituents on the amino group in these compounds provides valuable insights into structure-activity relationships and the impact of different functional groups on biological activity. This knowledge can inform the design and optimization of new N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide analogs with potentially improved therapeutic profiles. []

(2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N-dialkyl-8-methylnonyl-4-acrylamide

Compound Description: This compound serves as an intermediate in the synthesis of aliskiren, a renin inhibitor used in treating hypertension. The synthetic method described for this intermediate avoids chiral resolution, making it suitable for large-scale production. []

Relevance: Although (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N-dialkyl-8-methylnonyl-4-acrylamide is structurally distinct from N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide, it highlights the significance of efficient synthetic methods for complex molecules with therapeutic potential. The development of scalable synthetic routes is crucial for advancing drug discovery and bringing new medications to market, which could be applied to the development of N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide or its analogs for therapeutic purposes. []

Properties

Product Name

N-isopropyl-2-methoxy-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide

IUPAC Name

2-methoxy-5-[(2-methylsulfanylphenyl)sulfamoyl]-N-propan-2-ylbenzamide

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C18H22N2O4S2/c1-12(2)19-18(21)14-11-13(9-10-16(14)24-3)26(22,23)20-15-7-5-6-8-17(15)25-4/h5-12,20H,1-4H3,(H,19,21)

InChI Key

HDQJRCVNIOOEGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2SC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.